molecular formula C11H13ClO B1322831 4-Isopropylphenylacetyl chloride CAS No. 52629-44-4

4-Isopropylphenylacetyl chloride

Cat. No.: B1322831
CAS No.: 52629-44-4
M. Wt: 196.67 g/mol
InChI Key: UHVGNVUYVXIYSH-UHFFFAOYSA-N
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Description

4-Isopropylphenylacetyl chloride is a chemical compound with the molecular formula C11H13ClO. It is a derivative of phenylacetyl chloride and is known for its biological activity and potential therapeutic effects. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Biochemical Analysis

Biochemical Properties

4-Isopropylphenylacetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating acylation reactions. The compound is known to react with nucleophiles such as amines and alcohols, forming amides and esters, respectively. These reactions are catalyzed by enzymes like acyltransferases, which facilitate the transfer of the acyl group from this compound to the nucleophile .

Cellular Effects

In cellular environments, this compound can influence various cellular processes. It has been observed to affect cell signaling pathways by modifying proteins through acylation. This modification can alter protein function, impacting gene expression and cellular metabolism. For instance, the acylation of transcription factors can change their ability to bind DNA, thereby influencing gene expression. Additionally, this compound can affect cellular metabolism by modifying enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through acylation. The compound binds to the active site of enzymes, forming a covalent bond with the nucleophilic group of the enzyme. This interaction can result in enzyme inhibition or activation, depending on the nature of the enzyme and the specific acylation site. For example, acylation of serine residues in serine proteases can inhibit their activity, while acylation of lysine residues in histone proteins can activate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under acidic or basic conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the accumulation of acylated proteins and the subsequent disruption of cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by promoting protein acylation and activation of metabolic pathways. At high doses, this compound can be toxic, causing cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal cellular function, while doses above this range lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes such as acyltransferases and esterases, facilitating the transfer of the acyl group to various substrates. This interaction can affect metabolic flux and alter metabolite levels within the cell. For example, acylation of metabolic enzymes can enhance or inhibit their activity, thereby regulating the flow of metabolites through specific pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, accumulation in the endoplasmic reticulum can enhance protein acylation, while distribution to the cytoplasm can affect metabolic enzyme activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, acylation of proteins in the endoplasmic reticulum can facilitate their transport to the Golgi apparatus, where further modifications occur. The localization of this compound within the nucleus can also influence gene expression by modifying transcription factors and histone proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylphenylacetyl chloride can be synthesized through the reaction of 4-isopropylphenylacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylphenylacetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-isopropylphenylacetic acid and hydrochloric acid.

    Reduction: It can be reduced to 4-isopropylphenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    4-Isopropylphenylacetic Acid: Formed from hydrolysis.

    4-Isopropylphenylethanol: Formed from reduction.

Scientific Research Applications

4-Isopropylphenylacetyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Phenylacetyl Chloride: A simpler derivative without the isopropyl group.

    4-Methylphenylacetyl Chloride: Contains a methyl group instead of an isopropyl group.

    4-Ethylphenylacetyl Chloride: Contains an ethyl group instead of an isopropyl group.

Uniqueness: 4-Isopropylphenylacetyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of the products formed. This structural variation can lead to differences in biological activity, solubility, and other physicochemical properties compared to its similar compounds.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVGNVUYVXIYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629423
Record name [4-(Propan-2-yl)phenyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52629-44-4
Record name [4-(Propan-2-yl)phenyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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